1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid
Description
The compound “1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid” is a heterocyclic organic molecule featuring a thiazole core substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 2. The thiazole ring is conjugated to a piperidine-4-carboxylic acid moiety via a carbonyl linker.
Properties
Molecular Formula |
C17H17ClN2O3S |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H17ClN2O3S/c1-10-14(16(21)20-8-6-11(7-9-20)17(22)23)24-15(19-10)12-4-2-3-5-13(12)18/h2-5,11H,6-9H2,1H3,(H,22,23) |
InChI Key |
LPSUZDGHIDWAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzaldehyde with thioamide in the presence of a base.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with piperidine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new organic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Heterocycle Impact : Thiazole derivatives (target compound and ) exhibit higher molecular weights and XLogP3 values compared to oxazole analogs due to sulfur’s atomic mass and polarizability. Triazole derivatives (e.g., ) show lower logP values, likely due to increased polarity from nitrogen atoms.
- Para-substituted groups (e.g., ethyl in , trifluoromethoxy in ) optimize hydrophobic interactions.
Physicochemical and Functional Comparisons
Lipophilicity and Solubility
- The target compound’s XLogP3 (~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The trifluoromethoxy derivative has a higher XLogP3 (3.8), favoring membrane penetration but risking solubility limitations.
- The oxazole analog has a lower XLogP3 (0.8), likely due to the ethyl group’s reduced hydrophobicity compared to halogens.
Electronic and Steric Effects
- In contrast, the 4-trifluoromethoxyphenyl group in introduces strong electron-withdrawing and steric bulk, which may enhance target binding but reduce conformational flexibility.
- Triazole derivatives (e.g., ) leverage nitrogen atoms for hydrogen bonding, improving solubility and target engagement in polar active sites.
Biological Activity
1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid is a synthetic compound characterized by its unique structural features including a thiazole ring and a piperidine moiety. This compound is gaining attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Thiazole Ring : Known for its diverse biological activities.
- Chlorophenyl Group : Enhances lipophilicity, potentially influencing biological interactions.
- Piperidine Backbone : Commonly associated with various pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The presence of the chlorophenyl group may enhance the binding affinity to microbial targets, potentially leading to effective inhibition of growth in various pathogens.
Case Study : A study on related thiazole derivatives demonstrated that modifications in the thiazole structure significantly impacted antimicrobial effectiveness. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria compared to their counterparts with electron-donating groups .
Anticancer Properties
The compound has shown promise as an anticancer agent. Thiazole derivatives have been linked to cytotoxic effects in various cancer cell lines, with specific structural features contributing to their potency.
Research Findings :
- Cytotoxicity : In vitro studies revealed that thiazole-containing compounds exhibit IC50 values in the low micromolar range against cancer cell lines such as HT-29 and Jurkat .
- Mechanism of Action : The mechanism appears to involve interaction with cellular proteins, leading to apoptosis in cancer cells. Molecular dynamics simulations suggest that these compounds primarily interact through hydrophobic contacts, which are crucial for their cytotoxic activity .
Structure-Activity Relationship (SAR)
The biological activity of 1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid can be analyzed through SAR studies:
| Structural Feature | Activity Impact |
|---|---|
| Chlorophenyl Substitution | Increases lipophilicity and binding |
| Methyl Group on Thiazole | Enhances cytotoxicity |
| Piperidine Moiety | Contributes to overall biological activity |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring through cyclization reactions.
- Attachment of the chlorophenyl group via electrophilic aromatic substitution.
- Final coupling with piperidine and carboxylic acid functionalities.
Optimization techniques such as continuous flow reactors are often employed to improve yield and purity during synthesis .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Construct the thiazole core via cyclization of thiourea derivatives with α-halo ketones. For example, coupling 2-(2-chlorophenyl)-4-methylthiazole-5-carboxylic acid with piperidine-4-carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst .
- Step 2 : Optimize pH (6.5–7.5) and temperature (0–4°C) during the coupling reaction to minimize side products. Monitor progress via TLC or HPLC .
- Step 3 : Purify the product using column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm proton environments (e.g., aromatic protons from the 2-chlorophenyl group at δ 7.3–7.6 ppm) and carbonyl signals (C=O at ~170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers if present .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting [M+H] at m/z 379.8 (calculated for CHClNOS) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s binding affinity to biological targets, and what computational tools support this analysis?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes or receptors) on a sensor chip and measure real-time binding kinetics (K, k/k) at varying compound concentrations .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s thiazole ring (hydrogen bond acceptor) and active-site residues (e.g., catalytic lysine or aspartate). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Competitive Binding Assays : Compare IC values with known inhibitors in enzyme inhibition assays (e.g., fluorescence-based) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Replicate activity tests in parallel assays (e.g., cell-based vs. cell-free systems) to rule out false positives. For example, validate antimicrobial activity via broth microdilution (MIC) and time-kill assays .
- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate substituent effects. Compare SAR trends to identify critical functional groups .
- Data Normalization : Account for assay-specific variables (e.g., pH, serum proteins) by normalizing activity data against control compounds with well-characterized responses .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., carboxylate salts) to improve solubility. Measure partition coefficients using shake-flask methods .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) and quantify remaining parent compound via LC-MS/MS. Identify metabolic hotspots (e.g., thiazole ring oxidation) for structural shielding .
- BBB Permeability Prediction : Use in silico tools like SwissADME to predict blood-brain barrier penetration. Validate with PAMPA-BBB assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding predictions and experimental activity data?
- Methodological Answer :
- Re-docking with Flexible Residues : Allow protein flexibility during docking to account for induced-fit mechanisms. Compare results with rigid-docking outcomes .
- Crystallographic Validation : Co-crystallize the compound with the target protein (if feasible) to resolve binding modes. Use synchrotron X-ray diffraction for high-resolution structures .
- Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding free energies, which may explain outliers in activity data .
Notes
- Avoid commercial sources (e.g., benchchem.com ) per user guidelines.
- Structural analogs (e.g., fluorophenyl derivatives) provide critical SAR insights but require independent validation .
- Methodological rigor in synthesis and analysis is essential to mitigate reproducibility challenges in complex heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
